molecular formula C9H19NO3S B6169016 tert-butyl N-[2-(2-sulfanylethoxy)ethyl]carbamate CAS No. 1933499-51-4

tert-butyl N-[2-(2-sulfanylethoxy)ethyl]carbamate

Cat. No. B6169016
CAS RN: 1933499-51-4
M. Wt: 221.3
InChI Key:
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Description

Tert-butyl N-[2-(2-sulfanylethoxy)ethyl]carbamate, also known as TB-NESC, is an organosulfur compound. It is a colorless liquid with a faint odor, and is soluble in water and organic solvents. TB-NESC is used in a variety of scientific applications, such as in the synthesis of pharmaceuticals, in the development of new catalysts, and in the study of enzyme inhibition.

Scientific Research Applications

Tert-butyl N-[2-(2-sulfanylethoxy)ethyl]carbamate has a variety of scientific applications. It is used in the synthesis of pharmaceuticals, such as antifungal agents and anti-inflammatory drugs. It is also used in the development of new catalysts, such as those used in the synthesis of polymers. Additionally, tert-butyl N-[2-(2-sulfanylethoxy)ethyl]carbamate is used in the study of enzyme inhibition, as it has been shown to inhibit the activity of enzymes such as cytochrome P450 and acetylcholinesterase.

Mechanism of Action

Tert-butyl N-[2-(2-sulfanylethoxy)ethyl]carbamate has been shown to act as a competitive inhibitor of enzymes, meaning that it binds to the active site of the enzyme, preventing the substrate from binding. This results in the enzyme being unable to catalyze the reaction and the substrate being unable to be converted into the product.
Biochemical and Physiological Effects
tert-butyl N-[2-(2-sulfanylethoxy)ethyl]carbamate has been shown to have a variety of biochemical and physiological effects in laboratory experiments. It has been shown to inhibit the activity of enzymes such as cytochrome P450 and acetylcholinesterase, leading to changes in the metabolism of drugs and other compounds. It has also been shown to have anti-inflammatory and antifungal effects.

Advantages and Limitations for Lab Experiments

The main advantage of using tert-butyl N-[2-(2-sulfanylethoxy)ethyl]carbamate in laboratory experiments is its ability to inhibit the activity of enzymes, which can be useful for studying the effects of enzyme inhibition. However, tert-butyl N-[2-(2-sulfanylethoxy)ethyl]carbamate can be toxic in high concentrations, so it is important to use it in a safe and controlled environment.

Future Directions

In the future, tert-butyl N-[2-(2-sulfanylethoxy)ethyl]carbamate could be used to develop new drugs and catalysts, as well as to study the effects of enzyme inhibition in more detail. Additionally, tert-butyl N-[2-(2-sulfanylethoxy)ethyl]carbamate could be used to study the effects of enzyme inhibition on other biochemical and physiological processes, such as metabolism and inflammation. Finally, tert-butyl N-[2-(2-sulfanylethoxy)ethyl]carbamate could be used to develop new methods of synthesizing other organosulfur compounds.

Synthesis Methods

Tert-butyl N-[2-(2-sulfanylethoxy)ethyl]carbamate can be synthesized using a variety of methods. The most common method is the reaction of tert-butyl bromide with 2-sulfanylethoxyethanol in the presence of a base, such as sodium hydroxide. This reaction is known as the Williamson ether synthesis. Other methods of synthesis include the reaction of tert-butyl bromide with 2-sulfanylethoxyethanol in the presence of an acid, such as sulfuric acid, and the reaction of tert-butyl chloride with 2-sulfanylethoxyethanol in the presence of a base.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[2-(2-sulfanylethoxy)ethyl]carbamate involves the reaction of tert-butyl N-(chlorocarbonyl)carbamate with 2-mercaptoethanol followed by reaction with ethylene oxide.", "Starting Materials": [ "tert-butyl N-(chlorocarbonyl)carbamate", "2-mercaptoethanol", "ethylene oxide" ], "Reaction": [ "Add 2-mercaptoethanol to a solution of tert-butyl N-(chlorocarbonyl)carbamate in a suitable solvent.", "Stir the reaction mixture at room temperature for a suitable time until completion of the reaction is confirmed by TLC or other suitable analytical method.", "Add ethylene oxide to the reaction mixture and stir at room temperature for a suitable time until completion of the reaction is confirmed by TLC or other suitable analytical method.", "Work up the reaction mixture by standard procedures to obtain tert-butyl N-[2-(2-sulfanylethoxy)ethyl]carbamate as a solid or liquid product." ] }

CAS RN

1933499-51-4

Product Name

tert-butyl N-[2-(2-sulfanylethoxy)ethyl]carbamate

Molecular Formula

C9H19NO3S

Molecular Weight

221.3

Purity

95

Origin of Product

United States

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